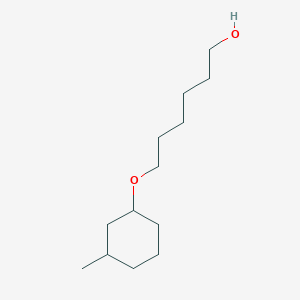

6-(3-Methylcyclohexyloxy)hexan-1-OL

Description

6-(3-Methylcyclohexyloxy)hexan-1-OL is a substituted hexanol derivative featuring a 3-methylcyclohexyl ether group at the sixth carbon of the hexanol chain. The 3-methylcyclohexyl group introduces steric bulk and hydrophobicity, which may influence its physicochemical properties and applications in polymer chemistry or membrane studies .

Properties

Molecular Formula |

C13H26O2 |

|---|---|

Molecular Weight |

214.34 g/mol |

IUPAC Name |

6-(3-methylcyclohexyl)oxyhexan-1-ol |

InChI |

InChI=1S/C13H26O2/c1-12-7-6-8-13(11-12)15-10-5-3-2-4-9-14/h12-14H,2-11H2,1H3 |

InChI Key |

BFUVCJASJWCTMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)OCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylcyclohexyloxy)hexan-1-OL can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanol with hexan-1-ol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves the oligomerization of ethylene followed by oxidation of the resulting alkylaluminium products. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylcyclohexyloxy)hexan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields the corresponding alkane.

Substitution: Forms halides or other substituted products.

Scientific Research Applications

6-(3-Methylcyclohexyloxy)hexan-1-OL has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-(3-Methylcyclohexyloxy)hexan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-(3-Methylcyclohexyloxy)hexan-1-OL with structurally related hexanol derivatives:

Key Observations :

- Hydrophobicity : Cyclohexyl substituents enhance hydrophobicity, which may improve lipid membrane interaction compared to benzyl or allyl derivatives .

Physicochemical Properties

- Boiling/Melting Points : Substituent bulkiness correlates with higher boiling points. For example, 6-(benzyloxy)hexan-1-ol (aromatic substituent) likely has a higher boiling point than the allyl derivative due to stronger van der Waals forces .

- Solubility : The 3-methylcyclohexyl group reduces water solubility compared to smaller substituents (e.g., allyl), aligning with trends observed in cyclohexane-containing compounds .

- Stability : Cyclohexyl ethers are generally stable under acidic conditions but may undergo cleavage under strong oxidative or reductive conditions, similar to benzyl ethers .

Biological Activity

6-(3-Methylcyclohexyloxy)hexan-1-OL is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, alongside case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as a hexanol derivative with a methylcyclohexyl ether substituent. Its molecular formula is , and it features a hydroxyl group that contributes to its biological activity.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. The presence of hydroxyl groups in similar compounds often correlates with antioxidant properties. Studies have shown that compounds with structural similarities exhibit varying degrees of free radical scavenging activity.

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively documented; however, related compounds have demonstrated significant activity against various pathogens. For instance, similar aliphatic alcohols have shown effectiveness against bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various alcohols, including derivatives similar to this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in pharmaceuticals and food preservation.

Research Findings

Research indicates that the biological activity of compounds like this compound may be influenced by their structural characteristics. The steric effects of the methylcyclohexyl group may enhance interactions with biological targets, potentially increasing efficacy.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Potential scavenging activity | TBD |

| Antimicrobial | Effective against E. coli and S. aureus | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.